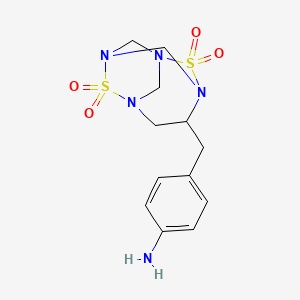
TETS-4-Methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
TETS-4-Methylaniline can be synthesized through diazotization or glutaraldehyde methods. In the diazotization method, aniline derivatives are treated with nitrous acid to form diazonium salts, which are then coupled with other compounds to form the desired product. The glutaraldehyde method involves the reaction of aniline derivatives with glutaraldehyde to form Schiff bases, which are then reduced to form the final product .
Chemical Reactions Analysis
TETS-4-Methylaniline undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of nitro compounds, while reduction can lead to the formation of amines .
Scientific Research Applications
TETS-4-Methylaniline has several scientific research applications, including:
Chemistry: It is used in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: It is used in the study of immune responses, particularly in the development of hapten-carrier conjugates.
Medicine: It is used in the development of diagnostic tools and therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of TETS-4-Methylaniline involves its conjugation to carrier proteins via diazotization or glutaraldehyde methods. This conjugation allows the compound to elicit an immune response, which can be studied to understand various aspects of immunology and electrophysiology .
Comparison with Similar Compounds
TETS-4-Methylaniline is unique in its ability to conjugate to carrier proteins and elicit an immune response. Similar compounds include other haptens such as dinitrophenyl and fluorescein isothiocyanate. this compound is distinct in its specific structure and reactivity, which make it particularly useful in certain types of scientific research .
Properties
Molecular Formula |
C12H17N5O4S2 |
|---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
4-[(2,2,7,7-tetraoxo-2λ6,7λ6-dithia-1,3,6,8-tetrazatricyclo[4.3.1.13,8]undecan-4-yl)methyl]aniline |
InChI |
InChI=1S/C12H17N5O4S2/c13-11-3-1-10(2-4-11)5-12-6-14-7-15-8-16(22(14,18)19)9-17(12)23(15,20)21/h1-4,12H,5-9,13H2 |
InChI Key |
NEZHGJYJYANLPP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N2CN3CN(S2(=O)=O)CN1S3(=O)=O)CC4=CC=C(C=C4)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


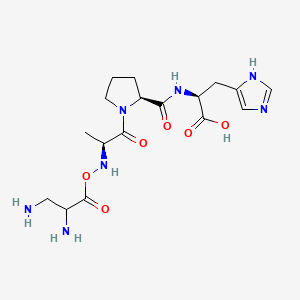
![8-Benzyl-3,5,9-trioxo-4-phenyl-4,8-diazatricyclo[5.2.2.02,6]undec-10-ene-11-carbonitrile](/img/structure/B12375759.png)
![5-[2-[2-(2-Aminoethoxy)ethoxy]ethylamino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B12375763.png)

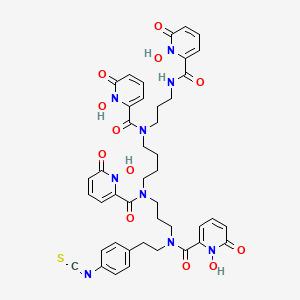
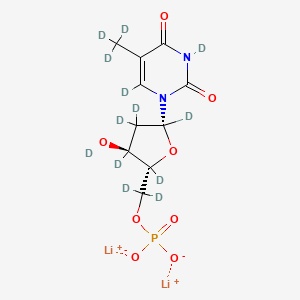
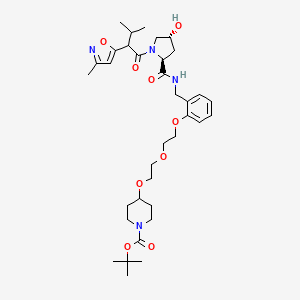
![6,14-dihydroxy-7-methoxy-13-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione](/img/structure/B12375782.png)
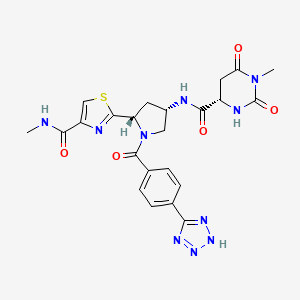

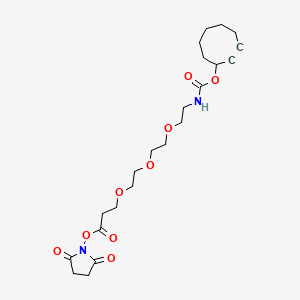
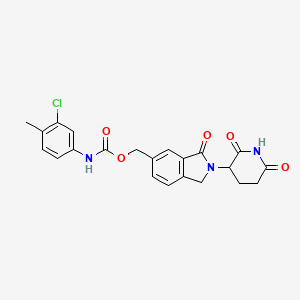
![[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-imidazo[1,5-a]indol-6-yl]methyl N-[2-fluoro-5-(trifluoromethoxy)phenyl]carbamate](/img/structure/B12375798.png)
![[(8R,9S,10R,13S,14S,17R)-2,2,4,6,6,10-hexadeuterio-17-ethynyl-13-methyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B12375814.png)
